
Naftopidil hydrochloride
Übersicht
Beschreibung
Naftopidil hydrochloride is a pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia. It functions as a selective alpha-1 adrenergic receptor antagonist, which helps in relaxing the smooth muscles of the bladder and prostate, thereby improving urinary flow and reducing symptoms associated with benign prostatic hyperplasia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of naftopidil hydrochloride involves several key steps:
Reaction of 1-naphthol with epichlorohydrin: This reaction, conducted in the presence of an alkali, produces an epoxide intermediate.
Alkylation of the piperazine derivative: The epoxide intermediate is then reacted with a piperazine derivative to yield naftopidil.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Naftopidil hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the naftopidil molecule.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Clinical Efficacy
Numerous studies have evaluated the efficacy of naftopidil in treating LUTS due to BPH. The following table summarizes key findings from several clinical trials:
Safety Profile
The safety of naftopidil has been assessed in various studies, showing a favorable profile compared to other α1-blockers. Common side effects include dizziness and postural hypotension, but these are often less severe than those associated with tamsulosin . A study indicated that adverse events were reported in only a small percentage of participants, making naftopidil a well-tolerated option for many patients .
Comparative Studies
Naftopidil has been compared with other treatments for BPH, particularly tamsulosin. Key findings from comparative studies include:
- Efficacy : Naftopidil has shown comparable efficacy to tamsulosin in relieving LUTS but may offer faster symptom relief .
- Side Effects : Patients taking tamsulosin reported higher incidences of adverse effects such as dizziness and headaches compared to those on naftopidil .
- Quality of Life : Both medications significantly improved quality of life scores related to urinary symptoms, but naftopidil was noted for its quicker onset of action .
Case Studies and Real-World Applications
Several case studies further illustrate the effectiveness of naftopidil in clinical settings:
- Case Study A : A 68-year-old male patient with severe LUTS reported significant improvement after two weeks on naftopidil, with a notable decrease in IPSS from 22 to 10.
- Case Study B : In another instance, a patient previously unresponsive to tamsulosin experienced relief from nocturia and urgency after switching to naftopidil.
These cases highlight the potential benefits of naftopidil, especially for patients who may not respond adequately to other therapies.
Wirkmechanismus
Naftopidil hydrochloride exerts its effects by selectively blocking alpha-1 adrenergic receptors. This action relaxes the smooth muscles in the bladder and prostate, improving urinary flow and reducing symptoms of benign prostatic hyperplasia. The compound also shows potential anti-cancer activity by modulating the expression of pro-apoptotic members of the Bcl-2 family, which could sensitize cancer cells to targeted therapies .
Vergleich Mit ähnlichen Verbindungen
Tamsulosin hydrochloride: Another alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Silodosin: A selective alpha-1 adrenergic receptor antagonist with a higher affinity for the alpha-1A subtype.
Comparison: Naftopidil hydrochloride is unique in its higher affinity for the alpha-1D adrenergic receptor subtype compared to tamsulosin hydrochloride and silodosin. This distinct characteristic may contribute to its different therapeutic effects and side effect profiles .
Biologische Aktivität
Naftopidil hydrochloride is an α1-adrenergic receptor antagonist primarily utilized in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical efficacy, and relevant case studies.
Naftopidil selectively antagonizes α1-adrenergic receptors, particularly showing a higher affinity for the α1D subtype compared to the α1A subtype. This unique binding profile distinguishes it from other α1-blockers such as tamsulosin and silodosin, which predominantly target the α1A subtype. The pharmacological effects of naftopidil include:
- Relaxation of Smooth Muscle : Naftopidil facilitates smooth muscle relaxation in the prostate and bladder neck, alleviating urinary obstruction.
- Impact on Detrusor Muscle : It also influences detrusor muscle activity, potentially improving bladder capacity and reducing overactive bladder symptoms by blocking α1D receptors in the bladder .
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of naftopidil in managing LUTS due to BPH. Key findings include:
- Symptom Improvement : A randomized clinical study showed that naftopidil significantly improved International Prostate Symptom Score (IPSS) and quality of life (QoL) scores compared to placebo and was comparable to tamsulosin but with a faster onset of action .
- Bladder Function : Naftopidil has been shown to improve both obstructive and irritative symptoms, including urinary urgency and nocturia. In a study involving patients with BPH, significant improvements were observed in uroflowmetry parameters after 12 weeks of treatment .
Comparative Studies
A notable study compared naftopidil with tamsulosin in patients with LUTS. Results indicated:
Parameter | Naftopidil (Mean Change) | Tamsulosin (Mean Change) | P-Value |
---|---|---|---|
IPSS Score | -16.88 | -15.10 | <0.001 |
Quality of Life Score | Improved | Improved | <0.001 |
Storage Subscore (SIPSS) | Significant improvement | Moderate improvement | 0.011 |
Naftopidil exhibited a statistically significant earlier onset of action at two weeks compared to tamsulosin, indicating its potential as a first-line therapy for patients with predominant storage symptoms .
Adverse Effects
While naftopidil is generally well-tolerated, some adverse effects have been reported, including:
- Postural Hypotension : Occurred more frequently than with tamsulosin but was not statistically significant.
- Headaches and Dizziness : Mild side effects were noted but typically resolved without intervention .
Case Studies
Several case studies have illustrated the practical applications of naftopidil:
- Case Study 1 : A 65-year-old male patient with BPH experienced significant relief from nocturia after initiating therapy with naftopidil, leading to improved sleep quality and overall satisfaction.
- Case Study 2 : In a cohort of patients with both BPH and hypertension, naftopidil effectively managed urinary symptoms while maintaining blood pressure within normal ranges, showcasing its dual therapeutic benefits .
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-08-3 | |
Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.